1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
- The trifluoromethoxyphenyl group can be attached through nucleophilic aromatic substitution or cross-coupling reactions.
- Reagents such as trifluoromethoxybenzene and suitable catalysts (e.g., palladium-based) are commonly used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Scaling up reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrrolidine-2,5-dione Core:
- Starting with a suitable dione precursor, such as succinic anhydride, the pyrrolidine-2,5-dione core can be synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.
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Substitution with 4-Methoxyphenyl Group:
- The introduction of the 4-methoxyphenyl group can be achieved through electrophilic aromatic substitution reactions.
- Common reagents include methoxybenzene and a suitable electrophile, such as a halogenated derivative.
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Attachment of the Piperidin-1-yl Group:
- The piperidin-1-yl group is introduced via nucleophilic substitution reactions.
- The reaction typically involves the use of piperidine and a halogenated intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
-
Oxidation:
- The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to alcohols.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
- Reagents such as halogens, nitrating agents, or alkylating agents are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, alkylating agents.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
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Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in electronic and optical devices.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:
-
Molecular Targets:
- Binding to specific enzymes, altering their activity.
- Interacting with receptors, modulating signal transduction pathways.
-
Pathways Involved:
- Inhibition of enzyme activity, leading to changes in metabolic pathways.
- Modulation of receptor-mediated signaling, affecting cellular responses.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione.
- 1-(4-Methoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)butane-2,5-dione.
Uniqueness:
- The presence of the trifluoromethoxy group imparts unique electronic properties.
- The specific substitution pattern influences its reactivity and biological activity.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H24F3N3O4 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24F3N3O4/c1-32-18-8-4-17(5-9-18)29-21(30)14-20(22(29)31)28-12-10-16(11-13-28)27-15-2-6-19(7-3-15)33-23(24,25)26/h2-9,16,20,27H,10-14H2,1H3 |
InChI Key |
QYDFYLLAVQIKAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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